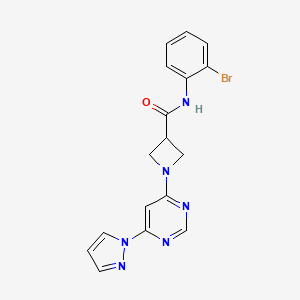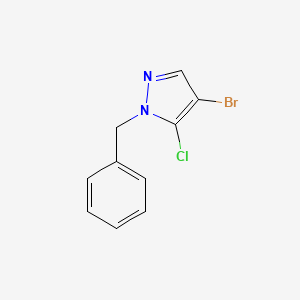
1-Benzyl-4-bromo-5-chloropyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-bromo-5-chloropyrazole is a chemical compound with the CAS Number: 1782897-29-3 . It has a molecular weight of 271.54 . The IUPAC name for this compound is 1-benzyl-4-bromo-5-chloro-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Benzyl-4-bromo-5-chloropyrazole, is a topic of interest in organic chemistry . Pyrazole derivatives are synthesized using various methodologies, often involving strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-bromo-5-chloropyrazole is represented by the InChI Code: 1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 .Physical And Chemical Properties Analysis
1-Benzyl-4-bromo-5-chloropyrazole has a molecular weight of 271.54 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Benzyl-4-bromo-5-chloropyrazole is a chemical compound used primarily as a building block in organic synthesis. Its derivatives have been synthesized for various applications, ranging from pharmacologically active compounds to materials for advanced technologies.
Pyrazole derivatives, like 1-Benzyl-4-bromo-5-chloropyrazole, are structural fragments in many pharmacologically active compounds with analgesic, anti-inflammatory, antibacterial, and other properties. They have also found applications as insectoacaricides, dyes, luminophores, and ligands. The synthesis of 3-haloalkyl-5-chloropyrazoles, used as starting compounds for preparing 3-alkenyl-5-chloropyrazoles, showcases the versatility of pyrazole derivatives as building blocks for the synthesis of advanced materials (Samultsev, Rudyakova, & Levkovskaya, 2012).
The reactivity of 1-benzyl-4-bromo-5-chloropyrazole in intermolecular and intramolecular Pd-catalyzed direct arylation has been explored. Conditions allowing intermolecular C5-arylations of 1-benzyl-4-chloropyrazoles and 1-benzyl-4-bromopyrazoles without cleavage of the pyrazolyl and benzyl C-halo bonds have been reported. This opens avenues for synthesizing 3-halopyrazolo[5,1-a]isoindoles via intramolecular Pd-catalyzed direct arylation and accessing dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives (Brahim, Ammar, Soulé, & Doucet, 2016).
Biological Applications
While direct studies on 1-Benzyl-4-bromo-5-chloropyrazole in biological systems are limited, its structural analogs have shown potential in various biomedical applications. These include anti-proliferative activities and as ligands for biological receptors.
Pyrazole derivatives have been synthesized and evaluated for potential activities against A549 lung cancer cells. Compounds like 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one showed significant inhibitory effects on cell growth, suggesting the potential of pyrazole derivatives in cancer treatment (Zhang et al., 2008).
A series of novel pyrazole derivatives linked to benzo[1,3]dioxole moiety were synthesized and evaluated for antimicrobial and anti-proliferative activities. Some synthesized compounds showed significant biological properties, indicating the potential of pyrazole derivatives as leads for designing antimicrobial and anticancer agents (Mansour et al., 2020).
Orientations Futures
Pyrazole-containing compounds, including 1-Benzyl-4-bromo-5-chloropyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Propriétés
IUPAC Name |
1-benzyl-4-bromo-5-chloropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMKYQPVIRRNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

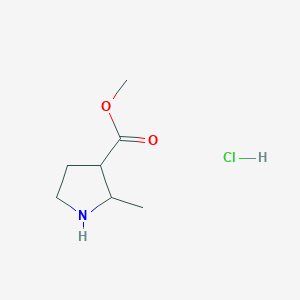
![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)
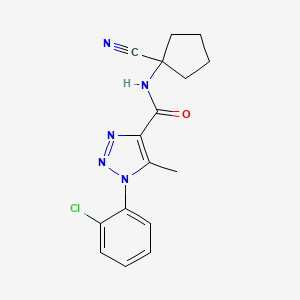
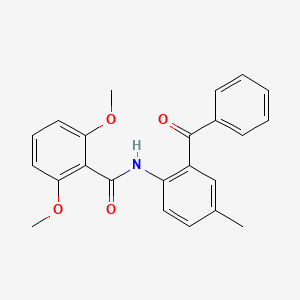
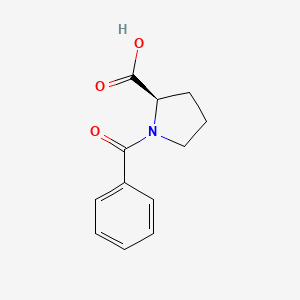
![3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2445736.png)
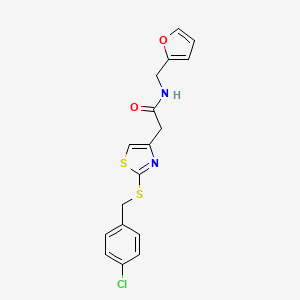
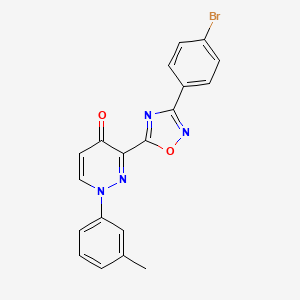
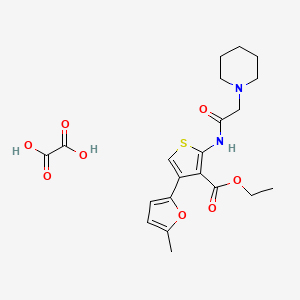
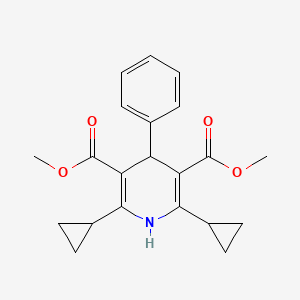
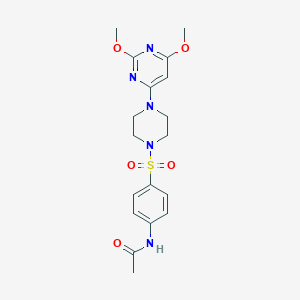
![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)
